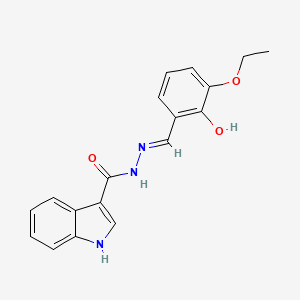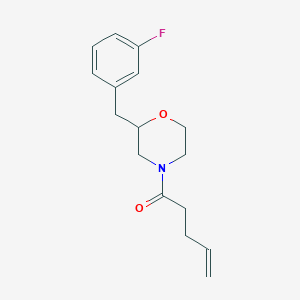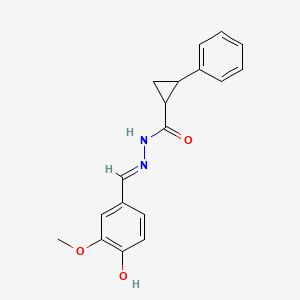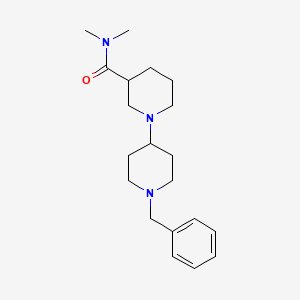
N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide, also known as EHI, is a chemical compound that has been studied for its potential therapeutic properties. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
作用機序
The mechanism of action of N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and viral replication. N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, antiviral activity, anti-inflammatory effects, and antioxidant properties. Additionally, N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide has been shown to have a low toxicity profile and is well-tolerated in animal studies.
実験室実験の利点と制限
One advantage of using N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. Additionally, N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide is the lack of understanding of its mechanism of action, which can make it difficult to design experiments and interpret results.
将来の方向性
There are several future directions for research on N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide, including further studies on its mechanism of action, optimization of its synthesis method, and testing its potential as a therapeutic agent in animal models and clinical trials. Additionally, N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide could be used in combination with other drugs or therapies to enhance its anticancer and antiviral activities. Overall, N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide shows great potential as a therapeutic agent and further research is needed to fully understand its properties and potential applications.
合成法
N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide can be synthesized using a variety of methods, including the reaction of 3-ethoxy-2-hydroxybenzaldehyde with indole-3-carbohydrazide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide.
科学的研究の応用
N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide has been studied for its potential therapeutic properties, including its anticancer and antiviral activities. In vitro studies have shown that N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide can inhibit the growth of cancer cells and prevent the replication of viruses. Additionally, N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide has been shown to have anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-24-16-9-5-6-12(17(16)22)10-20-21-18(23)14-11-19-15-8-4-3-7-13(14)15/h3-11,19,22H,2H2,1H3,(H,21,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUESRLNWPAJMLQ-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-fluoro-4-methoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6034204.png)

![N-butyl-N-methyl-3-({[2-(1-methyl-2-pyrrolidinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6034220.png)
![2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6034224.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6034230.png)
![N,N'-[(2,5-dimethyl-3,4-thienediyl)bis(methylene)]di(2-butanamine) dihydrochloride](/img/structure/B6034238.png)


![N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide](/img/structure/B6034260.png)
![N-(2-chlorobenzyl)-3-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6034267.png)
![1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone](/img/structure/B6034270.png)
![2-{[1-ethyl-4-hydroxy-5-(1-methylbutyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B6034292.png)
![1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1H-imidazole](/img/structure/B6034293.png)
![N~1~-(3-bromophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6034301.png)